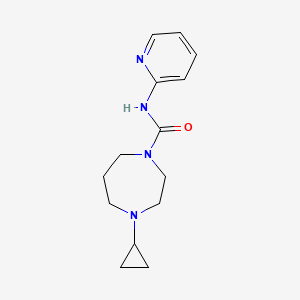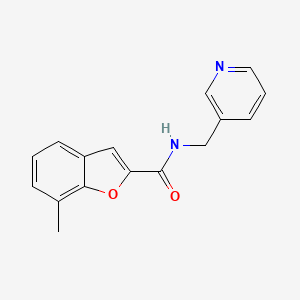![molecular formula C18H25ClN2O2 B7535743 (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535743.png)
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as CMPE and is a member of the piperidine class of compounds.
作用机制
The mechanism of action of (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various signaling pathways in the body. The compound has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been shown to have significant biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain. Additionally, (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been shown to increase the expression of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative damage.
实验室实验的优点和局限性
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations associated with the use of (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which can limit its effectiveness.
未来方向
There are several future directions for research on (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone. One potential direction is to investigate the compound's potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for the compound. Another potential direction is to investigate the compound's potential as a treatment for neurological disorders. Studies are needed to determine the compound's efficacy in animal models of Alzheimer's disease and Parkinson's disease. Additionally, studies are needed to investigate the compound's potential as a treatment for other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Finally, studies are needed to investigate the compound's potential for use in combination therapies with other drugs.
合成方法
The synthesis of (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone involves the reaction of 2-chlorobenzoyl chloride with 4-(2-morpholin-4-ylethyl)piperidine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization.
科学研究应用
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields. The compound has been shown to have significant anti-inflammatory and analgesic properties. It has also been studied for its potential as an anti-cancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
(2-chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-17-4-2-1-3-16(17)18(22)21-9-6-15(7-10-21)5-8-20-11-13-23-14-12-20/h1-4,15H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBZNTWTPIXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN2CCOCC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)

![4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)
![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7535697.png)
![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)
![1-(2-methoxyphenyl)-N-[(4-methylmorpholin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535719.png)
![(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)
![4-Methyl-3-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7535734.png)

![[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7535740.png)
